molecular formula C16H17BClFO2 B8220917 2-(8-Chloro-7-fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(8-Chloro-7-fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8220917
M. Wt: 306.6 g/mol
InChI Key: MZNNURGZZLEDIU-UHFFFAOYSA-N
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Description

2-(8-Chloro-7-fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a naphthalene ring substituted with chlorine and fluorine atoms, which can influence its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-Chloro-7-fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 8-chloro-7-fluoronaphthalen-1-ylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like toluene or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(8-Chloro-7-fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or other oxidized derivatives.

    Substitution: The chlorine and fluorine atoms on the naphthalene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Toluene, DMF, or ethanol.

    Oxidizing Agents: Hydrogen peroxide or sodium periodate for oxidation reactions.

Major Products

    Cross-Coupling Products: Various biaryl compounds.

    Oxidation Products: Boronic acids or other oxidized derivatives.

    Substitution Products: Compounds with different substituents on the naphthalene ring.

Scientific Research Applications

2-(8-Chloro-7-fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Organic Synthesis: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds.

    Medicinal Chemistry: Potentially useful in the synthesis of pharmaceutical intermediates and active compounds.

    Material Science: Can be used in the development of organic electronic materials and polymers.

    Biological Studies: May be used in the synthesis of biologically active molecules for research purposes.

Mechanism of Action

The mechanism of action of 2-(8-Chloro-7-fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in cross-coupling reactions involves the formation of a palladium complex with the boronic ester. This complex then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product. The chlorine and fluorine substituents on the naphthalene ring can influence the reactivity and selectivity of these reactions.

Comparison with Similar Compounds

Similar Compounds

    8-Chloro-7-fluoronaphthalen-1-ylboronic acid: Similar structure but lacks the dioxaborolane group.

    8-Chloro-7-fluoronaphthalen-1-yl trifluoromethanesulfonate: Another derivative with different functional groups.

Uniqueness

2-(8-Chloro-7-fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the dioxaborolane group, which enhances its stability and reactivity in cross-coupling reactions compared to other boronic acid derivatives. The chlorine and fluorine substituents also provide unique electronic properties that can be exploited in various applications.

Properties

IUPAC Name

2-(8-chloro-7-fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BClFO2/c1-15(2)16(3,4)21-17(20-15)11-7-5-6-10-8-9-12(19)14(18)13(10)11/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZNNURGZZLEDIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=CC(=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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